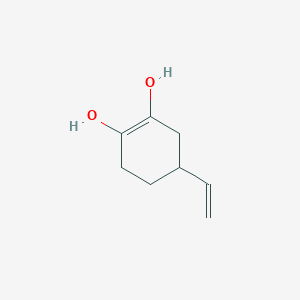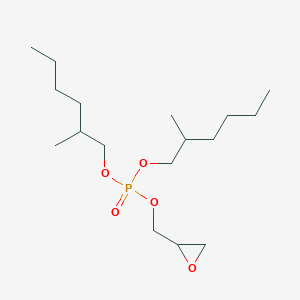![molecular formula C23H36ClN B14340990 N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride CAS No. 93838-67-6](/img/structure/B14340990.png)
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride is a chemical compound known for its unique structure and properties It consists of a naphthalene ring attached to a butan-1-aminium chloride moiety through a dibutyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride typically involves the reaction of naphthalen-1-ylmethyl chloride with dibutylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Naphthalen-1-ylmethyl chloride+Dibutylamine→N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene carboxylic acids, while reduction can produce secondary amines.
Scientific Research Applications
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-N-[(naphthalen-2-yl)methyl]butan-1-aminium tetrafluoroborate: This compound has a similar structure but with a different counterion (tetrafluoroborate) and naphthalene position (2-yl instead of 1-yl).
N,N’-Bis-(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in organic electronic devices, this compound has a different core structure but shares the naphthalene moiety.
Uniqueness
N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride is unique due to its specific structural arrangement and the presence of the chloride ion
Properties
CAS No. |
93838-67-6 |
|---|---|
Molecular Formula |
C23H36ClN |
Molecular Weight |
362.0 g/mol |
IUPAC Name |
tributyl(naphthalen-1-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C23H36N.ClH/c1-4-7-17-24(18-8-5-2,19-9-6-3)20-22-15-12-14-21-13-10-11-16-23(21)22;/h10-16H,4-9,17-20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XVVMTORIDDPAKK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


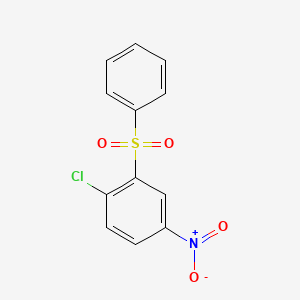

![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)
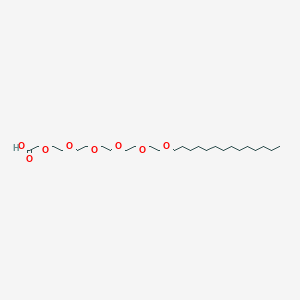
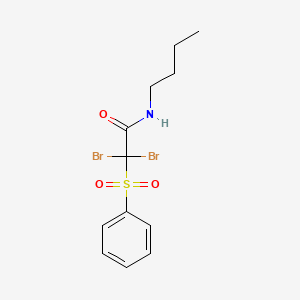

![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
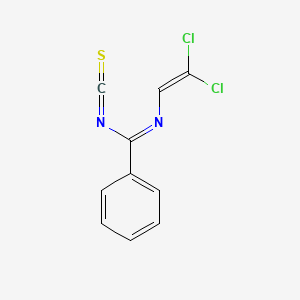
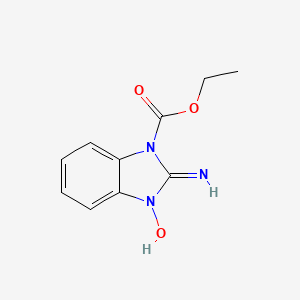
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
